Clavariopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Clavariopsis aquatica
Clavariopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Clavariopsis aquatica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavariopsin A, a cyclic depsipeptide isolated from the aquatic hyphomycete Clavariopsis aquatica, has emerged as a molecule of interest due to its notable antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and biological activity of Clavariopsin A. Detailed experimental methodologies, where publicly available, are presented to assist researchers in the field of natural product chemistry and drug discovery. This document synthesizes the current knowledge on Clavariopsin A, highlighting its potential as a lead compound for the development of novel antifungal agents.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel therapeutic agents. Aquatic hyphomycetes, a unique ecological group of fungi, represent a promising and underexplored source of bioactive secondary metabolites. Clavariopsis aquatica, an aquatic fungus, has been identified as a producer of a series of cyclic depsipeptides known as clavariopsins. Among these, Clavariopsin A is a prominent member, exhibiting significant in vitro activity against a range of pathogenic fungi.[1][2] This guide focuses on the technical aspects of Clavariopsin A's journey from discovery to characterization.
Discovery and Production
Producing Organism
Clavariopsin A is produced by the aquatic hyphomycete Clavariopsis aquatica, specifically the strain AJ 117363.[1] This fungus is typically found in well-aerated freshwater habitats, where it plays a role in the decomposition of submerged leaf litter.
Fermentation
The production of Clavariopsin A is achieved through fermentation of Clavariopsis aquatica. While specific media compositions and fermentation parameters are not extensively detailed in publicly available literature, a large-scale fermentation has been reported to be carried out in a 15-liter culture at 25°C for 18 days.
Table 1: Fermentation Parameters for Clavariopsin A Production
| Parameter | Value/Condition |
| Producing Strain | Clavariopsis aquatica AJ 117363 |
| Culture Volume | 15 L |
| Temperature | 25°C |
| Duration | 18 days |
| Agitation | Data not available |
| Aeration | Data not available |
| Culture Medium | Specific composition not detailed |
Isolation and Purification
The isolation of Clavariopsin A from the fermentation broth of Clavariopsis aquatica involves a multi-step process of extraction and chromatography. The general workflow is outlined below.
Experimental Protocol: Isolation and Purification
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Extraction: The culture broth is treated with acetone to precipitate fungal cells. After removal of the cells by filtration or centrifugation, the aqueous extract is concentrated. The resulting concentrate is then subjected to a liquid-liquid partition between an organic solvent, such as ethyl acetate (EtOAc), and water. The organic fraction, containing the crude Clavariopsin A, is collected.
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Silica Gel Column Chromatography: The crude extract from the organic fraction is subjected to silica gel column chromatography to achieve initial separation of compounds based on polarity.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The fractions containing Clavariopsin A from the silica gel chromatography are further purified by repeated reversed-phase HPLC to yield the pure compound.
Structural Elucidation
The structure of Clavariopsin A was determined to be a cyclic decadepsipeptide.[3] This was achieved through a combination of spectroscopic analyses and chemical methods.
Physicochemical Properties
Table 2: Physicochemical Properties of Clavariopsin A
| Property | Value |
| Molecular Formula | C₅₉H₉₅N₉O₁₄ |
| Molecular Weight | 1153 g/mol |
| Appearance | Data not available |
Spectroscopic and Analytical Data
The structural backbone and stereochemistry of Clavariopsin A were elucidated using the following techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments were crucial in determining the planar structure and amino acid sequence.
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High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to determine the exact molecular formula.
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Advanced Marfey's Method and Chiral HPLC Analysis: These methods were employed to establish the absolute configurations of the constituent amino acids.
Table 3: ¹H and ¹³C NMR Data for Clavariopsin A
| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |
| (R)-2-hydroxyisovaleryl | ||
| C-2 | Data not available | Data not available |
| C-3 | Data not available | Data not available |
| ... | Data not available | Data not available |
| L-pipecolyl | ||
| ... | Data not available | Data not available |
| L-MeVal | ||
| ... | Data not available | Data not available |
| L-Val | ||
| ... | Data not available | Data not available |
| L-MeAsp | ||
| ... | Data not available | Data not available |
| L-MeIle | ||
| ... | Data not available | Data not available |
| L-MeIle | ||
| ... | Data not available | Data not available |
| Gly | ||
| ... | Data not available | Data not available |
| L-MeVal | ||
| ... | Data not available | Data not available |
| L-Tyr(OMe) | ||
| ... | Data not available | Data not available |
Table 4: HRESIMS Data for Clavariopsin A
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available |
Biological Activity
Clavariopsin A exhibits in vitro antifungal activity against a variety of fungi.
Antifungal Spectrum
Clavariopsin A has shown inhibitory effects against several fungal species. The activity is often reported as the Minimum Inhibition Dose (MID) in a disk diffusion assay.
Table 5: In Vitro Antifungal Activity of Clavariopsin A
(Note: The following data is a qualitative summary. Quantitative MIC values are not consistently available in the reviewed literature.)
| Fungal Species | Activity Level (MID) |
| Aspergillus fumigatus | Potent |
| Aspergillus niger | Moderate |
| Candida albicans | Moderate |
| Botrytis cinerea | Significant |
| Magnaporthe oryzae | Significant |
| Colletotrichum orbiculare | Significant |
| Fusarium oxysporum | Significant |
| Alternaria alternata | Significant |
Mechanism of Action
The precise mechanism of action and the specific signaling pathways affected by Clavariopsin A have not been elucidated in the available scientific literature. Further research is required to understand how this cyclic depsipeptide exerts its antifungal effects.
Conclusion and Future Directions
Clavariopsin A, a cyclic depsipeptide from the aquatic fungus Clavariopsis aquatica, represents a promising natural product with significant antifungal activity. This guide has summarized the available technical information regarding its discovery, isolation, and characterization. However, significant knowledge gaps remain. Future research should focus on:
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Optimization of Fermentation: A detailed study of the fermentation conditions is necessary to improve the yield of Clavariopsin A.
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Elucidation of Mechanism of Action: Investigating the molecular targets and signaling pathways affected by Clavariopsin A is crucial for its development as a therapeutic agent.
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Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesis of analogues and subsequent biological evaluation will help in identifying the key structural features responsible for its antifungal activity.
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In Vivo Efficacy and Toxicity Studies: Preclinical studies are required to assess the in vivo efficacy, pharmacokinetic properties, and safety profile of Clavariopsin A.
Addressing these research areas will be instrumental in unlocking the full therapeutic potential of Clavariopsin A and the broader class of clavariopsin compounds.
